

Application Notes: In Vitro Assays for Phenamacril Antifungal Activity

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Compound of Interest		
Compound Name:	Phenamacril	
Cat. No.:	B15608072	Get Quote

Introduction

Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide with high specificity and potent activity against various species of the filamentous fungi genus Fusarium.[1][2] Fusarium species are responsible for devastating plant diseases in major crops like wheat, maize, and rice, leading to significant yield losses and mycotoxin contamination of grains.[2] Phenamacril is considered an environmentally benign fungicide due to its remarkable specificity.[1][3] Its primary mechanism of action involves the inhibition of a crucial motor protein, myosin I, which is essential for key cellular functions in these fungi.[1][3] These application notes provide detailed protocols for assessing the in vitro antifungal activity of Phenamacril.

Mechanism of Action

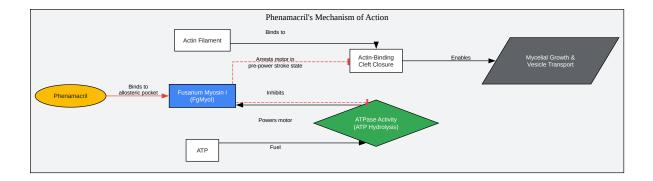
Phenamacril functions as a site-specific, reversible, and non-competitive inhibitor of the class I myosin (MyoI) in susceptible Fusarium species.[2][3][4] The myosin motor protein is responsible for converting the chemical energy from ATP hydrolysis into mechanical force, which drives essential cellular processes along the actin cytoskeleton, such as mycelial growth and vesicle transport.[5][6]

The key steps in **Phenamacril**'s mechanism of action are:

• Binding: **Phenamacril** binds to a novel allosteric pocket within the actin-binding cleft of the myosin I motor domain.[2][7]



- Conformational Arrest: This binding event arrests the motor domain in a pre-power stroke conformation, physically blocking the closure of the actin-binding cleft.[2]
- Inhibition of ATPase Activity: By locking the motor protein in this state, **Phenamacril** potently inhibits its ATPase activity, preventing the hydrolysis of ATP which powers the motor.[2][4][5]
- Disruption of Fungal Growth: The inhibition of myosin I function disrupts the actin cytoskeleton, leading to impaired mycelial growth, reduced conidia germination, and ultimately, the suppression of fungal virulence.[1][3][8]



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Caption: Mechanism of **Phenamacril** inhibition on Fusarium Myosin I.

Quantitative Data Summary

The following table summarizes the in vitro activity of **Phenamacril** against various Fusarium species and its inhibitory effect on Myosin I ATPase activity. The values are presented as EC50 (Effective Concentration to inhibit growth by 50%) and IC50 (Inhibitory Concentration to reduce enzyme activity by 50%).



Target Organism/Enz yme	Assay Type	Measured Value	Unit	Reference
F. graminearum Myosin I (FgMyoI)	ATPase Activity	0.36	μМ	[2]
F. graminearum Myosin I (FgMyo1)	ATPase Activity	365 (± 39)	nM	[4][9]
F. pseudograminea rum (63 strains)	Mycelial Growth	0.0998 - 0.5672	μg/ml	[8][10]
F. pseudograminea rum (average)	Mycelial Growth	0.3403 (± 0.0872)	μg/ml	[8][10]
F. pseudograminea rum	Conidial Germination	5.0273 - 26.4814	μg/ml	[8][10]
F. pseudograminea rum	Sporulation	0.0770 - 0.1064	μg/ml	[8][10]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **Phenamacril** required to inhibit the visible growth of Fusarium. It is adapted from standard CLSI guidelines for filamentous fungi.

Materials:

Fusarium isolate



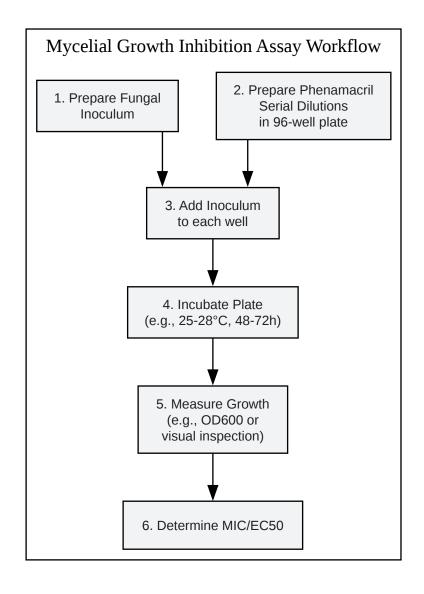




- Potato Dextrose Agar (PDA) plates
- Potato Dextrose Broth (PDB) or Mueller-Hinton Broth (MHB)
- Phenamacril stock solution (in DMSO or ethanol)
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader
- Sterile saline solution (0.85% w/v)
- Hemocytometer or similar cell counting device

Workflow Diagram:





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Caption: Workflow for determining **Phenamacril**'s MIC/EC50.

Procedure:

• Inoculum Preparation: a. Culture the Fusarium strain on a PDA plate for 5-7 days at 25°C to generate conidia. b. Harvest conidia by flooding the plate with sterile saline solution and gently scraping the surface. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the conidial suspension concentration to approximately 1 x 10⁶ CFU/mL using a hemocytometer. This will be the stock inoculum. e. Dilute the stock inoculum in the test broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL).[11][12]



- Plate Preparation: a. Prepare a stock solution of Phenamacril in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 μL of sterile broth to all wells except the first column. c. Add 200 μL of the highest concentration of Phenamacril (in broth) to the first column. d. Perform a 2-fold serial dilution by transferring 100 μL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 μL from column 10.[13] e. Column 11 should serve as a growth control (broth + inoculum, no drug). f. Column 12 should serve as a sterility control (broth only).
- Inoculation and Incubation: a. Add 100 μL of the prepared fungal inoculum to each well from columns 1 through 11. This brings the final volume to 200 μL and halves the drug concentration. b. Seal the plate and incubate at 25-28°C for 48 to 72 hours, or until sufficient growth is observed in the growth control wells.[11]
- Data Analysis: a. The MIC is determined as the lowest concentration of Phenamacril that causes complete visual inhibition of growth.[14] b. For EC50 determination, measure the optical density (e.g., at 600 nm) of each well using a plate reader. c. Calculate the percentage of growth inhibition for each concentration relative to the growth control. d. Plot the inhibition percentage against the log of Phenamacril concentration and use non-linear regression to determine the EC50 value.

Protocol 2: In Vitro Myosin I ATPase Activity Inhibition Assay

This protocol measures the direct inhibitory effect of **Phenamacril** on the ATPase activity of purified Fusarium graminearum Myosin I (FgMyoI). This example uses a luminescence-based ADP-Glo™ Kinase Assay.

Materials:

- Purified FgMyol(1–736) protein construct.[2]
- Purified F. graminearum calmodulin (FgCaM).[2]
- Actin filaments (F-actin)
- Phenamacril stock solution



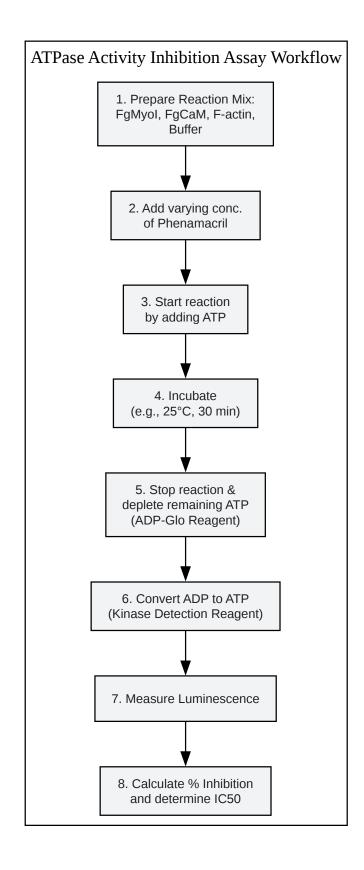




- ATP solution
- Kinase Reaction Buffer (e.g., 15 mM MOPS pH 7.0, 2 mM MgCl₂, 0.1 mM EGTA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well plates

Workflow Diagram:





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Caption: Workflow for the FgMyol ATPase inhibition assay.



Procedure:

- Reaction Setup: a. Prepare a reaction mixture in a microfuge tube containing Kinase
 Reaction Buffer, 0.5 μM FgMyol(1–736), 0.1 μM FgCaM, and 20 μM F-actin.[2][9] b. Aliquot
 the reaction mixture into the wells of a white, opaque 96-well plate. c. Add varying
 concentrations of **Phenamacril** (or solvent control) to the wells.
- ATPase Reaction: a. Start the ATPase reaction by adding ATP to a final concentration of 0.5 mM.[2] b. Incubate the plate at 25°C for 30 minutes.[2]
- Signal Detection: a. Stop the reaction by adding 5 μL of ADP-Glo™ Reagent. This will also deplete any unconsumed ATP. b. Incubate at 25°C for 40 minutes.[2] c. Add 10 μL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin for the light-generating reaction. d. Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.
- Data Analysis: a. Measure the luminescence of each well using a plate luminometer. The
 light signal is proportional to the amount of ADP generated and thus to the ATPase activity. b.
 Calculate the percentage of ATPase inhibition for each **Phenamacril** concentration relative
 to the solvent control. c. Determine the IC50 value by plotting the percent inhibition against
 the log of the inhibitor concentration and fitting the data to a dose-response curve.[9][15]

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Methodological & Application





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